molecular formula C10H7Br B13353629 2-Bromonaphthalene-1,2,3,4,4a,8a-13C6

2-Bromonaphthalene-1,2,3,4,4a,8a-13C6

Cat. No.: B13353629
M. Wt: 213.02 g/mol
InChI Key: APSMUYYLXZULMS-CYRQOIGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The carbon-13 labeling allows for detailed study of these interactions using NMR spectroscopy, providing insights into the molecular pathways and targets involved .

Comparison with Similar Compounds

2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 can be compared with other brominated naphthalene derivatives, such as:

The uniqueness of this compound lies in its isotopic labeling, which provides a powerful tool for detailed molecular studies using advanced spectroscopic techniques .

Properties

Molecular Formula

C10H7Br

Molecular Weight

213.02 g/mol

IUPAC Name

2-bromonaphthalene

InChI

InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i5+1,6+1,7+1,8+1,9+1,10+1

InChI Key

APSMUYYLXZULMS-CYRQOIGNSA-N

Isomeric SMILES

C1=CC=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=C1)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.